Xmu-MP-1

Descripción general

Descripción

XMU-MP-1 es un inhibidor selectivo de la quinasa 1 y 2 estéril similar a 20 de mamíferos (MST1/2), que son componentes clave de la vía de señalización Hippo. Esta vía juega un papel crucial en la regulación de la proliferación celular, la apoptosis y la homeostasis tisular. This compound ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas en diversas enfermedades, incluida la enfermedad de Alzheimer y la regeneración tisular .

Mecanismo De Acción

XMU-MP-1 ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas MST1/2. Esta inhibición evita la fosforilación y activación de los componentes posteriores de la vía de señalización Hippo, como las quinasas supresoras de tumores grandes 1 y 2 (LATS1/2) y la proteína asociada a Yes (YAP). Al modular esta vía, this compound promueve la proliferación celular, reduce la apoptosis y mejora la regeneración tisular .

Análisis Bioquímico

Biochemical Properties

Xmu-MP-1 functions as an ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM for MST1 and 38.1 nM for MST2 . By inhibiting MST1/2, this compound prevents the phosphorylation of downstream targets such as MOB1, LATS1/2, and YAP1. This inhibition leads to the activation of YAP1, a transcriptional regulator that promotes cell proliferation and survival . This compound interacts with various biomolecules, including kinases and transcription factors, to modulate biochemical reactions and cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In a model of Alzheimer’s disease, this compound treatment reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neuroinflammation, and neuronal apoptosis . Additionally, this compound promotes liver and intestinal repair and regeneration by activating YAP1 and inhibiting MST1/2 . In hair follicle models, this compound induced growth arrest and antagonized cell cycle-dependent cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MST1/2, which are upstream kinases in the Hippo signaling pathway . By preventing the phosphorylation of MOB1, LATS1/2, and YAP1, this compound activates YAP1, leading to the transcription of genes associated with cell proliferation and survival . This mechanism underlies the therapeutic effects of this compound in various disease models, including Alzheimer’s disease and diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over different time periods. For example, in a rat model of Alzheimer’s disease, this compound was administered every 48 hours for two weeks, resulting in significant improvements in cognitive deficits and reductions in neuropathological markers . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promise in various disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of Alzheimer’s disease, a dosage of 0.5 mg/kg body weight administered every 48 hours for two weeks was effective in reducing cognitive deficits and neuropathological markers . Higher dosages may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Hippo signaling pathway. By inhibiting MST1/2, this compound modulates the activity of downstream effectors such as YAP1, which influences metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of this compound have not been extensively characterized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to various tissues, including the liver and intestines, where it promotes repair and regeneration . The localization and accumulation of this compound within specific cellular compartments have not been fully elucidated .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on the Hippo signaling pathway. The targeting signals and post-translational modifications that direct this compound to these compartments have not been fully characterized . Its activity in promoting cell proliferation and survival suggests that it may be localized to areas where these processes are regulated .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de XMU-MP-1 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr la selectividad y potencia deseadas contra MST1/2 .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, incluidos pasos de purificación como la recristalización y la cromatografía para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

XMU-MP-1 principalmente experimenta reacciones típicas de pequeñas moléculas orgánicas, que incluyen:

Reducción: Que implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Que implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Como los haluros de alquilo y los cloruros de acilo.

Productos principales formados

Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que pueden mejorar o alterar su actividad biológica .

Aplicaciones Científicas De Investigación

Regenerative Medicine

Liver and Intestinal Repair:

XMU-MP-1 has demonstrated significant efficacy in promoting liver and intestinal regeneration post-injury in murine models. Research indicates that treatment with this compound enhances the activity of the Hippo pathway effector Yes-associated protein (YAP), leading to improved cellular proliferation and survival in liver cells. In a study, mice subjected to liver injury showed marked recovery when treated with this compound, demonstrating its potential as a therapeutic agent for liver diseases .

| Study | Model | Findings |

|---|---|---|

| Fan et al., 2016 | Liver injury in mice | Enhanced liver regeneration and reduced apoptosis in hepatocytes |

| Liu et al., 2019 | Intestinal injury model | Improved intestinal repair and reduced inflammation |

Cardioprotection

Heart Function Improvement:

this compound has been shown to protect cardiac tissue during pathological conditions such as transverse aortic constriction (TAC). In vivo studies revealed that this compound treatment led to reduced cardiomyocyte hypertrophy and apoptosis, resulting in improved heart function. The compound effectively inhibited oxidative stress-induced damage to cardiomyocytes, suggesting its potential utility in heart failure management .

| Study | Model | Findings |

|---|---|---|

| Liu et al., 2019 | TAC mouse model | Improved cardiac contractility and reduced fibrosis |

| Zhang et al., 2020 | Oxidative stress model | Enhanced cardiomyocyte survival and reduced apoptosis |

Osteoarthritis Treatment

Chondroprotective Effects:

Recent investigations have highlighted the protective effects of this compound against cartilage degradation in osteoarthritis models. The compound inhibited pro-inflammatory cytokine-induced chondrocyte apoptosis and promoted chondrocyte proliferation. In vitro studies showed that this compound could restore extracellular matrix synthesis disrupted by inflammatory factors, positioning it as a novel therapeutic option for osteoarthritis .

| Study | Model | Findings |

|---|---|---|

| Wang et al., 2022 | Osteoarthritis model | Inhibition of IL-1β-induced chondrocyte apoptosis; promotion of matrix synthesis |

Hematological Applications

Immune Thrombocytopenia:

this compound has been investigated for its role in promoting megakaryocyte maturation and platelet production in immune thrombocytopenia (ITP) models. The compound enhances megakaryocyte migration and adhesion, crucial for effective platelet generation. In studies, treated mice showed improved platelet counts and megakaryocyte activity compared to controls .

| Study | Model | Findings |

|---|---|---|

| Chen et al., 2024 | ITP mouse model | Increased platelet recovery and enhanced megakaryocyte function |

Neuroprotection

Cognitive Function Enhancement:

this compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s disease. The compound provided protection against oxidative stress and tau hyperphosphorylation, contributing to improved cognitive outcomes. This suggests potential applications in treating neurodegenerative disorders .

| Study | Model | Findings |

|---|---|---|

| Li et al., 2023 | Alzheimer’s disease model | Protection from neurodegeneration; improved cognitive function |

Comparación Con Compuestos Similares

Compuestos similares

Verteporfina: Otro inhibidor de la vía Hippo, pero se dirige a YAP directamente en lugar de a MST1/2.

Dasatinib: Un inhibidor de múltiples quinasas que también afecta la vía Hippo, pero tiene perfiles de inhibición de quinasas más amplios.

Simvastatina: Afecta indirectamente la vía Hippo a través de sus efectos sobre los niveles de colesterol celular.

Singularidad de XMU-MP-1

This compound es único en su alta selectividad y potencia para MST1/2, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización Hippo y su papel en varios procesos biológicos. Su capacidad para promover la regeneración y reparación de tejidos también lo diferencia de otros compuestos con objetivos similares .

Actividad Biológica

XMU-MP-1 is a small molecule inhibitor targeting the Hippo pathway kinases Mst1 and Mst2, which play critical roles in regulating cellular processes such as proliferation, apoptosis, and tissue regeneration. This compound has garnered attention for its potential therapeutic applications across various biological systems, including cardiac health, neuroprotection, and cartilage preservation. Below is a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound inhibits the activity of Mst1 and Mst2, leading to the activation of the downstream effector YAP (Yes-associated protein). This activation has been associated with enhanced cell survival and proliferation in various tissues. The following sections detail specific biological activities observed with this compound.

Cardiovascular Effects

Case Study: Cardiac Hypertrophy Inhibition

A study investigated the effects of this compound on cardiac hypertrophy induced by pressure overload in mice. Key findings included:

- Improved Cardiac Function : this compound treatment significantly improved cardiac contractility compared to vehicle-treated controls.

- Reduced Apoptosis : There was a notable decrease in TUNEL-positive cardiomyocytes, indicating reduced apoptosis.

- Decreased Fibrosis : this compound treatment resulted in lower levels of fibrosis in cardiac tissue.

Table 1: Effects of this compound on Cardiac Parameters

| Parameter | Control (Vehicle) | This compound Treatment |

|---|---|---|

| Cardiac Contractility | Baseline | Improved |

| TUNEL Positive Cells | High | Low |

| Fibrosis Level | High | Low |

| Hypertrophic Marker (BNP) | Elevated | Reduced |

These results suggest that this compound effectively mitigates adverse cardiac remodeling by inhibiting apoptosis and fibrosis, thereby enhancing heart function under pathological conditions .

Neuroprotective Effects

Case Study: Alzheimer’s Disease Model

In a model of Alzheimer's disease (AD), this compound demonstrated protective effects against oxidative stress and tau hyperphosphorylation. The study highlighted:

- Reduction in Neurodegeneration : Mice treated with this compound exhibited less neurodegeneration compared to untreated counterparts.

- Enhanced Cognitive Function : Behavioral tests indicated improved cognitive performance in this compound-treated mice.

Table 2: Neuroprotective Effects of this compound

| Parameter | Control (Vehicle) | This compound Treatment |

|---|---|---|

| Neurodegeneration Score | High | Low |

| Tau Hyperphosphorylation Levels | Elevated | Reduced |

| Cognitive Performance | Impaired | Improved |

These findings underscore the potential of this compound as a therapeutic agent for neurodegenerative diseases by modulating the Hippo pathway .

Cartilage Protection

Case Study: Osteoarthritis Model

Research into osteoarthritis (OA) revealed that this compound could protect against cartilage degradation. Key observations included:

- Promotion of Chondrocyte Proliferation : this compound treatment significantly enhanced chondrocyte proliferation while inhibiting apoptosis.

- Restoration of Extracellular Matrix Components : The compound effectively restored levels of collagen and aggrecan in chondrocytes treated with inflammatory cytokines.

Table 3: Effects of this compound on Cartilage Health

| Parameter | Control (IL-1β) | This compound Treatment |

|---|---|---|

| Chondrocyte Apoptosis | High | Low |

| Collagen Levels | Decreased | Restored |

| Aggrecan Levels | Decreased | Restored |

These results indicate that this compound may serve as a novel therapeutic option for OA by promoting cartilage health and mitigating inflammatory damage .

Propiedades

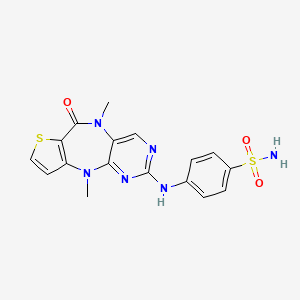

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.